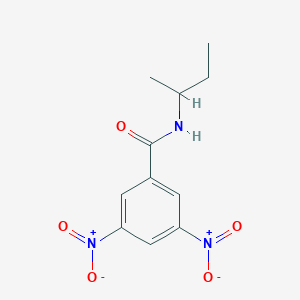

N-(sec-butyl)-3,5-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(sec-butyl)-3,5-dinitrobenzamide: is an organic compound characterized by the presence of a secondary butyl group attached to a benzamide structure, which is further substituted with two nitro groups at the 3 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the sec-butyl group. One common method includes:

Nitration: The benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

Alkylation: The nitrated benzamide is then subjected to alkylation using sec-butyl bromide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: N-(sec-butyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Oxidation: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

Reduction: N-(sec-butyl)-3,5-diaminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-(sec-butyl)-3,5-dinitrobenzoic acid.

Aplicaciones Científicas De Investigación

N-(sec-butyl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(sec-butyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sec-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparación Con Compuestos Similares

N-(tert-butyl)-3,5-dinitrobenzamide: Similar structure but with a tertiary butyl group instead of a secondary butyl group.

N-(sec-butyl)-2,4-dinitrobenzamide: Similar structure but with nitro groups at the 2 and 4 positions instead of 3 and 5.

Uniqueness: N-(sec-butyl)-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups and the presence of a secondary butyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

N-(sec-butyl)-3,5-dinitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological evaluations.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the introduction of a sec-butyl group to the nitrogen atom of 3,5-dinitrobenzamide. This modification alters the compound's physicochemical properties and biological activity. A series of related compounds were synthesized to explore their SAR, particularly focusing on their anti-tubercular properties.

Table 1: Summary of Synthesized DNB Analogues

| Compound ID | Structure | MIC (µg/mL) | Activity Against Mtb |

|---|---|---|---|

| 4b | DNB with propyl group | 0.78 | Active |

| 7a | DNB with sec-butyl group | 0.39 | Highly Active |

| 7d | DNB with isopropyl group | 0.47 | Active |

| 9a | DNB with butyl group | 1.56 | Moderate Activity |

The compounds were evaluated against the H37Rv strain of Mtb, revealing that those with larger alkyl substitutions exhibited enhanced bactericidal activity. Notably, compounds 7a and 7d demonstrated nanomolar to sub-micromolar minimum inhibitory concentrations (MICs), indicating potent anti-mycobacterial effects .

Biological Evaluation

In vitro studies assessed the cytotoxicity and effectiveness of this compound and its analogues against Mtb. The results indicated that these compounds possess a favorable safety profile, with low toxicity observed in mammalian cell lines at concentrations up to 250 µM.

Case Study: Efficacy Against Drug-Resistant Strains

A significant aspect of the research involved testing the efficacy of this compound against drug-resistant strains of Mtb. The compound maintained its activity even in resistant strains, suggesting a novel mechanism of action distinct from traditional anti-TB drugs such as ethambutol .

The proposed mechanism for the anti-mycobacterial activity of this compound involves interference with the fatty acid synthase type I (FAS I) pathway in Mtb. This pathway is crucial for mycolic acid synthesis in the bacterial cell wall. By inhibiting FAS I, the compound disrupts cell wall integrity and bacterial growth .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits good bioavailability and stability in vivo. The compound was shown to have a favorable absorption profile when administered orally, making it a candidate for further development as an anti-TB agent .

Propiedades

IUPAC Name |

N-butan-2-yl-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-3-7(2)12-11(15)8-4-9(13(16)17)6-10(5-8)14(18)19/h4-7H,3H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRELATEYDEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.